5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide is a complex organic compound that features a combination of oxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound may interact with a variety of targets in the body.
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . This suggests that the compound may interact with its targets in a manner dependent on its specific structure.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the reported biological activities of thiazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the reaction of α-haloketones with thioamides. The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization processes .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Oxazole Derivatives: Compounds such as oxaprozin and oxacillin contain the oxazole ring
Uniqueness
What sets 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide apart is its unique combination of both thiazole and oxazole rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(20-23-13-18(26-20)15-7-3-1-4-8-15)22-12-11-17-14-27-21(24-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLWMHORESQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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